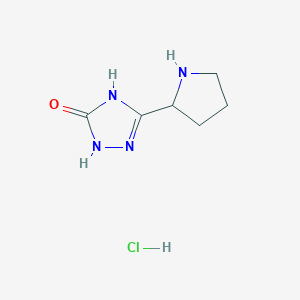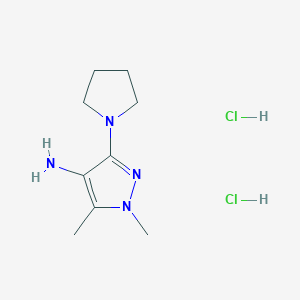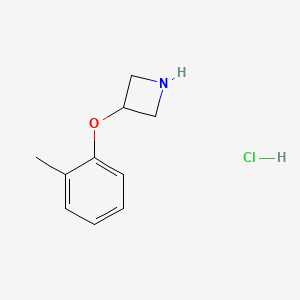
3-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-5(4H)-one hydrochloride
Overview
Description
3-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-5(4H)-one hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as PHT-427 and is a potent inhibitor of Akt, a protein kinase that plays a crucial role in various cellular processes such as cell survival, proliferation, and metabolism.
Scientific Research Applications
Synthesis of Pyrrolidine Derivatives : The chemical compound 3-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-5(4H)-one hydrochloride is a pyrrolidine derivative that is part of the broader class of 1,2,4-triazoles. These compounds, including pyrrolidine derivatives, have been synthesized for their significant biological activities. For instance, the synthesis of trans N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring has been explored, producing a library of 14 N-substituted derivatives. Such derivatives have potential applications in clinical drugs, given the core motif of 1,2,4-triazoles in drugs like Rizatriptan (anti-migraine), Ribavirin (antiviral), and others (Prasad et al., 2021).
Antioxidant Properties : Derivatives of 1,2,4-triazoles, such as those synthesized from 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole, have been studied for their antioxidant and antiradical activities. The synthesis and evaluation of these compounds could provide insights into their potential therapeutic applications, leveraging their antioxidant properties (Bekircan et al., 2008).
Antimicrobial Activity : New derivatives containing pyrrolidine and piperidine rings, such as 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, have been synthesized and shown to exhibit strong antimicrobial activity. The structure-activity relationship of these compounds could be of particular interest for developing new antimicrobial agents (Krolenko et al., 2016).
Luminescent Properties : The luminescent properties of certain 1,2,4-triazole derivatives, particularly those involving copper(I) complexes, have been explored. Such compounds, including those with 3-pyridin-2-yl-5-(4-R-phenyl)-1H-1,2,4-triazoles, exhibit strong photoluminescence, which could have applications in materials science and photonic devices (Gusev et al., 2017).
properties
IUPAC Name |
3-pyrrolidin-2-yl-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O.ClH/c11-6-8-5(9-10-6)4-2-1-3-7-4;/h4,7H,1-3H2,(H2,8,9,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZMKJQFMZVMMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NNC(=O)N2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-5(4H)-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1h-Benzimidazol-2-ylmethyl)thio]ethanol hydrochloride](/img/structure/B3095737.png)


![3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B3095759.png)


![N-[2-(1-Azepanyl)ethyl]-2-propanamine hydrochloride](/img/structure/B3095774.png)




![2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride](/img/structure/B3095816.png)
![3-[(4-Chlorobenzyl)amino]-1-propanol hydrochloride](/img/structure/B3095825.png)
![[(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/structure/B3095833.png)